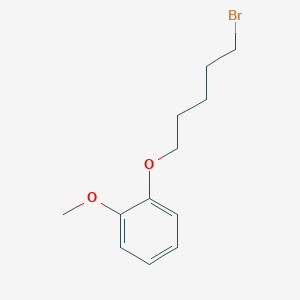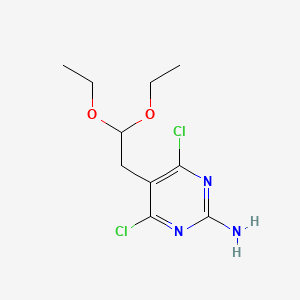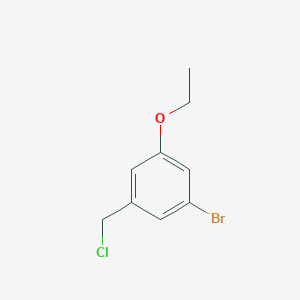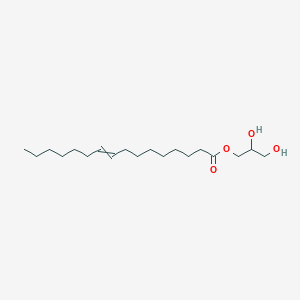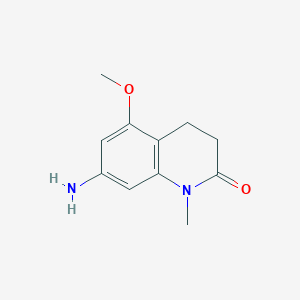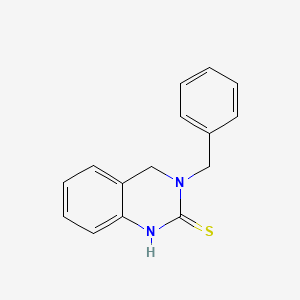![molecular formula C10H23NO B13870328 5-[(3-Methylbutyl)amino]pentan-1-ol CAS No. 6947-13-3](/img/structure/B13870328.png)
5-[(3-Methylbutyl)amino]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Methylbutyl)amino]pentan-1-ol is an organic compound with the molecular formula C10H23NO. It contains a secondary amine group and a primary alcohol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)amino]pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 5-pentanone with 3-methylbutylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) and is carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve continuous processes to ensure high yields and efficiency. Catalysts such as nickel-hydrotalcite can be used to facilitate the reaction, and the process is optimized to achieve product yields of up to 85% .
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Methylbutyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-[(3-Methylbutyl)amino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-[(3-Methylbutyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-pentanol: Contains a primary amino group and a primary alcohol group.
3-Methylbutylamine: Contains a secondary amine group similar to 5-[(3-Methylbutyl)amino]pentan-1-ol.
1-Pentanol: Contains a primary alcohol group but lacks the amine functionality.
Uniqueness
This compound is unique due to the presence of both a secondary amine and a primary alcohol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
6947-13-3 |
|---|---|
Fórmula molecular |
C10H23NO |
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
5-(3-methylbutylamino)pentan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-10(2)6-8-11-7-4-3-5-9-12/h10-12H,3-9H2,1-2H3 |
Clave InChI |
BCQKGOCRUWFRFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)
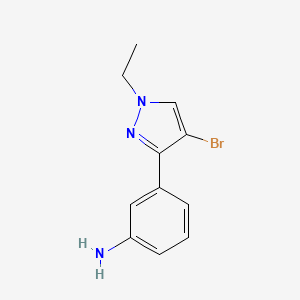
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
